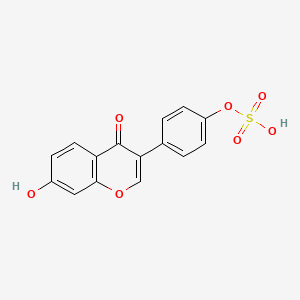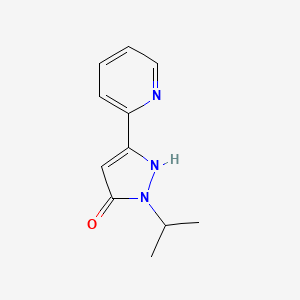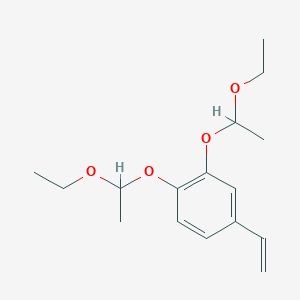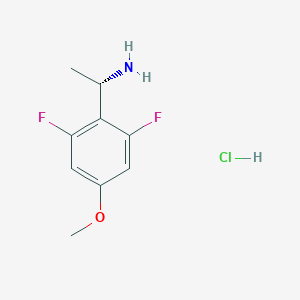
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is a synthetic compound that belongs to the class of steroidal molecules It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Introduction of the tert-butyl group: This is usually achieved through alkylation reactions using tert-butyl halides under basic conditions.
Formation of the hydroxy group: This step often involves oxidation reactions followed by selective reduction to introduce the hydroxy group at the desired position.
Incorporation of the carboxamide group: This is typically done through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of strong bases or catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may inhibit certain enzymes, leading to changes in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-17-hydroxy-3-oxo-4-azaandrost-5-ene-17-carboxamide
- N-tert-Butyl-17alpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
Uniqueness
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxy group at distinct positions. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C23H36N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(1R,3aS,3bR,9aR,9bS,11aS)-N-tert-butyl-1-hydroxy-9a,11a-dimethyl-7-oxo-3,3a,3b,4,6,8,9,9b,10,11-decahydro-2H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-20(2,3)25-19(27)23(28)13-9-16-14-6-7-17-21(4,11-10-18(26)24-17)15(14)8-12-22(16,23)5/h7,14-16,28H,6,8-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16+,21-,22+,23+/m1/s1 |
Clé InChI |
RHMMVPAEIANFSH-OTQPZKAKSA-N |
SMILES isomérique |
C[C@]12CCC(=O)NC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)NC(C)(C)C)O)C |
SMILES canonique |
CC12CCC(=O)NC1=CCC3C2CCC4(C3CCC4(C(=O)NC(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)

![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)


![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)



